![molecular formula C17H20N2O2 B2857341 N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide CAS No. 1445222-70-7](/img/structure/B2857341.png)
N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring, and an oxolane ring (also known as tetrahydrofuran), which is a five-membered ring containing four carbon atoms and one oxygen atom . The compound also has a cyano group (-CN), a carboxamide group (CONH2), and a methylphenyl group (C6H5-CH3).
Molecular Structure Analysis
The cyclopropane ring in the compound is a type of cycloalkane, which are saturated hydrocarbons with carbon atoms arranged in a ring . The oxolane ring, also known as a tetrahydrofuran ring, is a type of ether and consists of four carbon atoms and one oxygen atom . The presence of these rings, along with the other functional groups, would give the compound its unique chemical properties.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or nucleophilic substitution. The carboxamide group could participate in reactions like amide hydrolysis. The cyclopropane ring, being strained, could undergo ring-opening reactions .Safety And Hazards
properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-2-3-5-13(11)14-8-15(14)17(20)19-16(9-18)12-6-7-21-10-12/h2-5,12,14-16H,6-8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCUBBBHOCHFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)NC(C#N)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

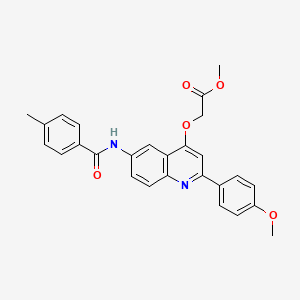

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2857262.png)
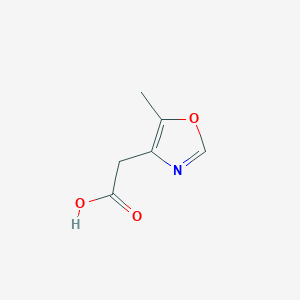
![N-(3,4-dimethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2857265.png)
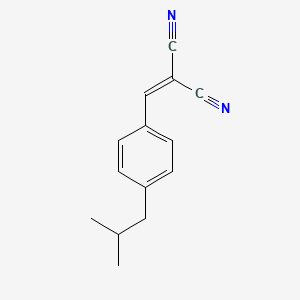
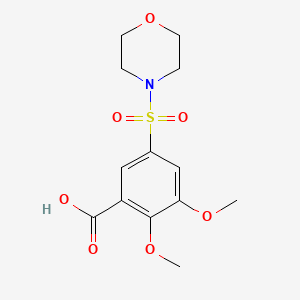
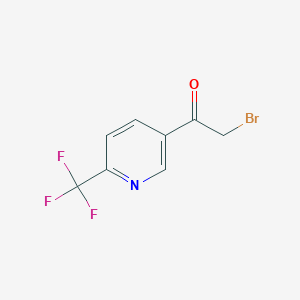

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2857273.png)
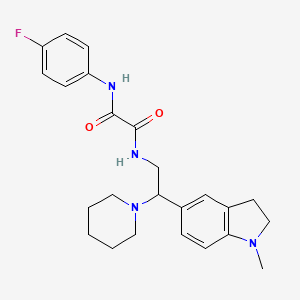

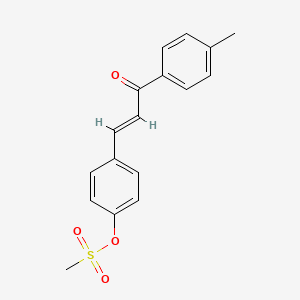
![Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate](/img/structure/B2857281.png)